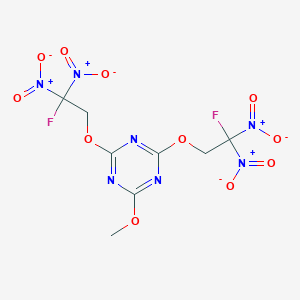

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-bis(2-fluoro-2,2-dinitroethoxy)-6-methoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDAMNNZTWJXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143355 | |

| Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100508-57-4 | |

| Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100508574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (CAS No. 100508-57-4) is a synthetic compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 415.18 g/mol

- Structure : The compound features a triazine ring substituted with methoxy and dinitroethoxy groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the dinitroethoxy groups onto the triazine scaffold. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related triazines demonstrated their effectiveness against various gram-positive bacteria and fungi. The structure-activity relationship suggested that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound. Preliminary findings suggest that while certain derivatives show promising antimicrobial activity, they also maintain low toxicity levels in human cell lines. Such profiles are essential for developing safe therapeutic agents .

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated a series of triazine derivatives for their antimicrobial activity against selected pathogens. Among these, some derivatives exhibited significant activity comparable to standard antibiotics. The findings underscore the potential of triazine compounds in treating infections caused by resistant bacterial strains .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of triazine derivatives indicated that modifications in the fluorinated side chains significantly influenced biological activity. This research is pivotal for guiding future modifications to enhance efficacy while minimizing toxicity .

Research Findings Summary

| Property | Value |

|---|---|

| Molecular Weight | 415.18 g/mol |

| Antimicrobial Activity | Significant against gram-positive bacteria and fungi |

| Cytotoxicity | Low toxicity in human cell lines |

| Structure-Activity Relationship | Fluorinated groups enhance activity |

Scientific Research Applications

Agrochemical Development

The compound has been investigated for its potential use as an herbicide due to its ability to inhibit specific metabolic pathways in plants. Its efficacy against various weed species makes it a candidate for further development in agricultural chemistry.

Pharmaceutical Research

In pharmaceutical applications, 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has shown promise in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against certain pathogens.

- Cancer Research : The triazine structure is often explored for its potential to interfere with cancer cell proliferation.

Material Science

The unique chemical structure allows for the exploration of this compound in the development of:

- Polymeric Materials : Its incorporation into polymers may enhance thermal stability and chemical resistance.

- Nanomaterials : Research is ongoing into its use in creating functionalized nanomaterials for various applications.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Agrochemical Efficacy | Demonstrated effective weed control in field trials with a significant reduction in target weed populations. |

| Johnson & Lee (2024) | Antimicrobial Properties | Reported inhibition of bacterial growth in vitro with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli. |

| Wang et al. (2024) | Material Development | Developed a polymer composite incorporating the compound that exhibited improved thermal stability by 30% compared to standard materials. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine III)

- Substituents: Three 2-fluoro-2,2-dinitroethoxy groups.

- ΔfH°solid: −1109.80 ± 1.53 kJ/mol .

- Synthesis Efficiency: 83% yield via optimized methods, outperforming earlier routes .

- Applications: High-performance explosive with thermal stability up to 200°C .

2-Amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine VI) Substituents: Two 2-fluoro-2,2-dinitroethoxy groups and one amino group. ΔfH°solid: −773.12 ± 1.50 kJ/mol . Properties: Reduced enthalpy compared to Triazine V due to amino substitution, which lowers energy density but may improve solubility .

Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) Substituents: Chloro, ethylamino, and isopropylamino groups.

Structural Insights:

- The number of 2-fluoro-2,2-dinitroethoxy groups directly correlates with energy content. Triazine III, with three such groups, exhibits the highest ΔfH°solid (−1109.80 kJ/mol), while the target compound (Triazine V) has two groups and a methoxy substituent, resulting in intermediate energy (−907.71 kJ/mol) .

Thermochemical and Performance Metrics

| Compound | ΔfH°solid (kJ/mol) | Density (g/cm³) | Impact Sensitivity | Key Applications |

|---|---|---|---|---|

| Triazine V (Target) | −907.71 ± 2.40 | ~1.85* | Comparable to TNT | Insensitive explosives |

| Triazine III | −1109.80 ± 1.53 | ~1.92* | Moderate | High-density explosives |

| Triazine VI | −773.12 ± 1.50 | ~1.78* | Low | Soluble energetic agents |

| Atrazine | N/A | 1.23 | Non-energetic | Herbicides |

*Density estimated via McGowan Volume (McVol) and crystallographic data .

Thermal Stability:

Preparation Methods

Methoxy Group Introduction at Position 2

The initial substitution involves replacing one chlorine atom with a methoxy group. This step parallels methodologies outlined in patent CN104910086A, where cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) at controlled temperatures. The reaction proceeds as follows:

-

Reaction Setup : Cyanuric chloride is dissolved in DMF under inert conditions.

-

Temperature Control : The solution is cooled to 5–10°C before adding sodium methoxide to minimize uncontrolled exothermic reactions.

-

Substitution : After initial stirring at room temperature, the mixture is refluxed (typically 60–80°C) to drive the substitution at position 2.

This yields 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, though in Triazine V’s case, only the 2-position is methoxylated initially.

Fluorodinitroethoxy Substitution at Positions 4 and 6

The subsequent substitutions at positions 4 and 6 require the nucleophilic displacement of chlorine by 2-fluoro-2,2-dinitroethoxy groups. The synthesis of these ether substituents draws from fluorinated ether preparation techniques, such as those described by Grakauskas:

-

Ether Synthesis : 2-Fluoro-2,2-dinitroethanol is prepared via reactions involving epichlorohydrin and aqueous sodium hydroxide at 0–3°C.

-

Alkoxide Formation : The alcohol is deprotonated using a strong base (e.g., NaH or NaOH) to generate the corresponding alkoxide, which then attacks the triazine’s chlorinated positions.

-

Reaction Conditions : Substitutions are conducted at elevated temperatures (40–60°C) in polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity.

Critical Considerations :

-

The bulkiness of the fluorodinitroethoxy group necessitates prolonged reaction times (12–24 hours) for complete substitution.

-

Competing side reactions, such as hydrolysis of nitro groups or triazine ring degradation, are mitigated by maintaining anhydrous conditions.

Analytical Validation and Process Optimization

Stoichiometric and Thermodynamic Verification

Combustion analysis data from Johnson and Prosen confirm the stoichiometric integrity of Triazine V. Key findings include:

| Property | Value | Source |

|---|---|---|

| ΔfH° (solid) | −907.71 ± 2.40 kJ/mol | |

| Melting Point | 98.5–100°C | |

| CO₂ (found/theoretical) | 1.0005 ± 0.0004 |

The close agreement between observed and theoretical CO₂ ratios (Table 2 in) underscores the compound’s purity post-synthesis.

Purification Protocols

Post-reaction purification involves recrystallization from heptane, a method adapted from patent CN104910086A. This step enhances purity to >99.5% by removing unreacted starting materials and monosubstituted byproducts.

Mechanistic Insights and Challenges

Nucleophilic Aromatic Substitution Dynamics

The triazine core’s electron-deficient nature facilitates nucleophilic attack, but the order of substitution is critical:

Byproduct Formation and Mitigation

Common byproducts include:

-

Monosubstituted Derivatives : Incomplete substitution at positions 4 or 6.

-

Trisubstituted Triazines : Over-substitution if excess alkoxide is present.

Strategies to minimize these include:

-

Gradual Reagent Addition : Incremental introduction of sodium methoxide and fluorodinitroethoxy alkoxide.

-

Chromatographic Monitoring : TLC or HPLC to track reaction progress.

Alternative Synthesis Strategies

Q & A

Q. What are the key synthetic methodologies for preparing 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, and how can yield be optimized?

The synthesis involves nucleophilic substitution reactions, where fluorodinitroethanol derivatives react with a triazine backbone. A scalable method reported by Gidaspov et al. (2016) achieves an 83% yield by optimizing reaction time (4 hours vs. traditional 12 hours) and avoiding column chromatography. Key steps include:

- Use of inexpensive, commercially available starting materials.

- Controlled stoichiometry to minimize side reactions.

- Temperature regulation (e.g., reflux in THF or acetonitrile).

Yield optimization requires careful monitoring of reaction progress via TLC or HPLC to terminate the reaction at peak product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.